![molecular formula C10H22N2O4 B2671137 tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate CAS No. 1566622-32-9](/img/structure/B2671137.png)

tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

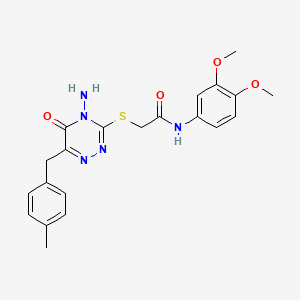

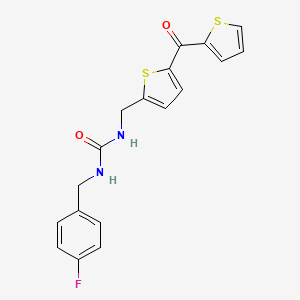

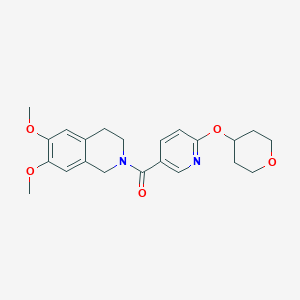

“tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate” is a chemical compound with the CAS Number: 1566622-32-9 . It is also known as tert-butyl (2-((2,3-dihydroxypropyl)amino)ethyl)carbamate . It has a molecular weight of 234.3 . It is an oil in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H22N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-8(14)7-13/h8,11,13-14H,4-7H2,1-3H3,(H,12,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 234.3 . It is an oil in its physical form . It is stored at a temperature of 4°C .Applications De Recherche Scientifique

Synthesis and Intermediate Use

Tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, its derivative, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, is a crucial intermediate in the production of drugs like omisertinib (AZD9291). This highlights the compound's significance in facilitating the development of new therapeutic agents, with a study demonstrating an optimized synthetic method achieving an 81% yield across three steps, including acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).

Role in Polyamide Derivatives and Deprotection Techniques

Another research application involves the synthesis of polyamide derivatives containing multiple independently removable amino-protecting groups. This demonstrates the compound's utility in complex synthetic pathways, particularly in creating molecules with tailored functionality for further chemical transformations (Pak & Hesse, 1998).

Application in Foldamer Studies

The compound also serves as a precursor in foldamer research, enabling the study of a new class of oligomerization based on aza/α-dipeptide. This application underscores its importance in the exploration of novel molecular architectures and the understanding of protein folding mechanisms (Abbas et al., 2009).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Danger” and it has the GHS05 and GHS07 pictograms .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[2-(2,3-dihydroxypropylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-8(14)7-13/h8,11,13-14H,4-7H2,1-3H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKNXXCKDKRMEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNCC(CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2671059.png)

![2-Methyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2671062.png)

![Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate](/img/structure/B2671075.png)